molecular formula C28H26N2O5 B11240458 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11240458
M. Wt: 470.5 g/mol
InChI Key: WTEPFTTXOJKRAD-UHFFFAOYSA-N
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features a benzoyl-indole moiety linked to a methoxy-benzodioxepin structure via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multiple steps:

  • Formation of the Benzoyl-Indole Moiety: : The initial step involves the acylation of indole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Synthesis of the Benzodioxepin Intermediate: : The benzodioxepin structure is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions. Methoxylation is achieved using methanol and a strong acid catalyst.

  • Coupling Reaction: : The final step involves coupling the benzoyl-indole and methoxy-benzodioxepin intermediates via an acetamide linkage. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage. Reagents such as alkyl halides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of N-alkylated acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors could make it useful in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoyl-indole moiety can bind to active sites of enzymes, inhibiting their activity. The methoxy-benzodioxepin structure can interact with receptor sites, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzoyl-1H-indol-1-yl)acetamide: Lacks the benzodioxepin moiety, making it less complex.

    N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: Lacks the benzoyl-indole moiety, reducing its potential interactions.

Uniqueness

The uniqueness of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide lies in its combined structural features, which allow for a broader range of interactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

2-(3-benzoylindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide

InChI

InChI=1S/C28H26N2O5/c1-33-24-15-26-25(34-12-7-13-35-26)14-20(24)16-29-27(31)18-30-17-22(21-10-5-6-11-23(21)30)28(32)19-8-3-2-4-9-19/h2-6,8-11,14-15,17H,7,12-13,16,18H2,1H3,(H,29,31)

InChI Key

WTEPFTTXOJKRAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)OCCCO2

Origin of Product

United States

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